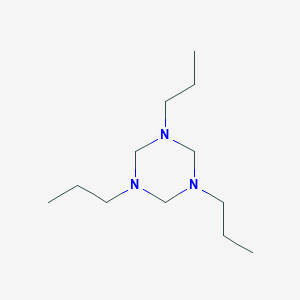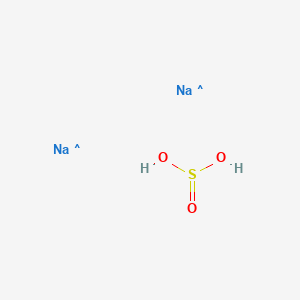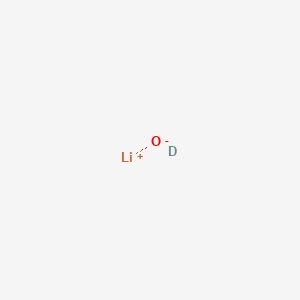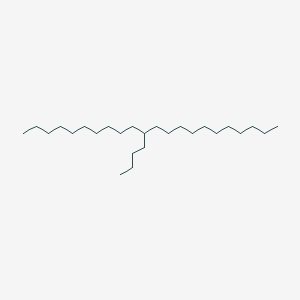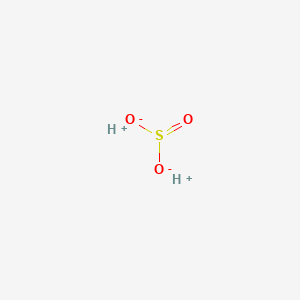
Ammonium pentafluorozirconate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium pentafluorozirconate(1-) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is composed of ammonium cations and pentafluorozirconate anions. This compound has several applications in various fields, including materials science, chemistry, and biology.
Applications De Recherche Scientifique
Ammonium pentafluorozirconate(1-) has several scientific research applications. It is commonly used in materials science to synthesize zirconium-based compounds. These compounds have various applications, including catalysis, gas storage, and electronic devices. Ammonium pentafluorozirconate(1-) is also used in the chemical industry to produce other zirconium-based compounds.
Mécanisme D'action
The mechanism of action of ammonium pentafluorozirconate(1-) is not well understood. However, it is believed that the compound interacts with other molecules through its pentafluorozirconate anion. This interaction may lead to the formation of new compounds or the modification of existing ones.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of ammonium pentafluorozirconate(1-). However, studies have shown that the compound is relatively non-toxic and has low environmental impact. Therefore, it is considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium pentafluorozirconate(1-) has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It is also relatively non-toxic and has low environmental impact, making it safe for use in scientific research. However, the compound has limitations in terms of its solubility and reactivity. It is not soluble in water and has limited reactivity with other molecules.
Orientations Futures
There are several future directions for the use of ammonium pentafluorozirconate(1-) in scientific research. One potential application is in the development of new zirconium-based materials for use in catalysis, gas storage, and electronic devices. Another potential direction is in the modification of existing compounds to improve their properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ammonium pentafluorozirconate(1-).
Méthodes De Synthèse
Ammonium pentafluorozirconate(1-) can be synthesized by reacting zirconium dioxide with hydrofluoric acid and ammonium fluoride. The reaction produces ammonium pentafluorozirconate(1-) and water. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
13859-62-6 |
|---|---|
Nom du produit |
Ammonium pentafluorozirconate(1-) |
Formule moléculaire |
F5H4NZr |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
azanium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.H3N.Zr/h5*1H;1H3;/q;;;;;;+4/p-4 |
Clé InChI |
KVBSMFZSUQTUOE-UHFFFAOYSA-J |
SMILES |
[NH4+].F[Zr-](F)(F)(F)F |
SMILES canonique |
[NH4+].F[Zr-](F)(F)(F)F |
Autres numéros CAS |
13859-62-6 |
Synonymes |
ammonium pentafluorozirconate(1-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)


![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

